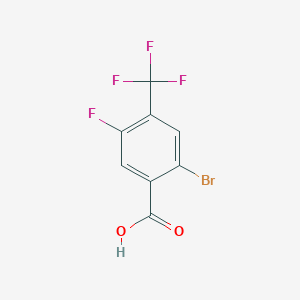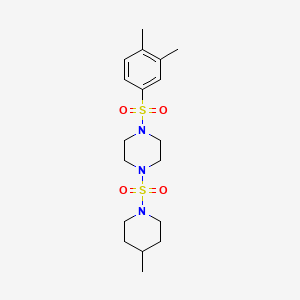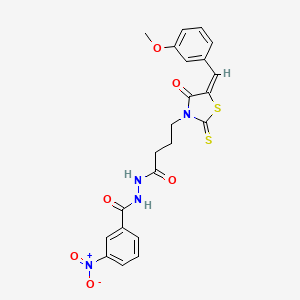![molecular formula C11H11ClN2 B2490124 9-氯-1H,2H,3H,4H-吡嗪并[1,2-a]吲哚 CAS No. 287384-68-3](/img/structure/B2490124.png)
9-氯-1H,2H,3H,4H-吡嗪并[1,2-a]吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole: is a heterocyclic compound with a molecular formula of C11H11ClN2 It is characterized by the presence of a chlorine atom at the 9th position of the pyrazino[1,2-a]indole structure
科学研究应用
Chemistry: 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit biological activity that could be harnessed for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is used in the production of specialty chemicals and materials. Its properties can be tailored for specific industrial applications .
作用机制
Target of Action
The primary targets of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole are currently unknown. This compound is a derivative of the pyrrolo[1,2-a]indole unit, which is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties
Biochemical Pathways
The biochemical pathways affected by 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole are currently unknown. Pyrrolo[1,2-a]indole derivatives have been shown to exhibit diverse pharmacological properties, suggesting that they may affect multiple pathways
Result of Action
The molecular and cellular effects of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole’s action are currently unknown. Given the diverse pharmacological properties of pyrrolo[1,2-a]indole derivatives , this compound may have multiple effects at the molecular and cellular level
生化分析
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the indole derivative.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with glyoxal in the presence of a base to form the intermediate, which is then cyclized to yield the desired compound .
Industrial Production Methods: Industrial production of 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation: 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different reactivity.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
相似化合物的比较
1H,2H,3H,4H-pyrazino[1,2-a]indole: Lacks the chlorine atom, resulting in different chemical properties.
9-bromo-1H,2H,3H,4H-pyrazino[1,2-a]indole: Similar structure with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
9-fluoro-1H,2H,3H,4H-pyrazino[1,2-a]indole: Contains a fluorine atom, which can significantly alter its electronic properties and biological activity.
Uniqueness: The presence of the chlorine atom at the 9th position in 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs .
属性
IUPAC Name |
9-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-2-1-3-11-9(10)6-8-7-13-4-5-14(8)11/h1-3,6,13H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKFVHALSLGJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C2C=CC=C3Cl)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287384-68-3 |
Source


|
| Record name | 9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole](/img/structure/B2490043.png)
![tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate](/img/structure/B2490045.png)

![4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2490050.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)
![3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2490053.png)
![3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2490056.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)
![4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2490060.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)
![2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2490062.png)

![(2E)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490064.png)
